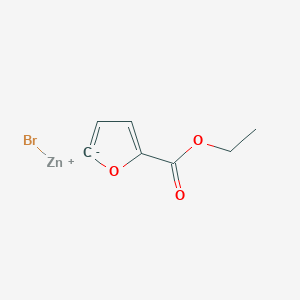
bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate is an organozinc reagent commonly used in organic synthesis. It is typically provided as a 0.5 M solution in tetrahydrofuran (THF). This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate is synthesized through the reaction of 5-ethoxycarbonyl-2-furyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
5-Ethoxycarbonyl-2-furyl bromide+Zn→5-Ethoxycarbonyl-2-furylzinc bromide
Industrial Production Methods
In industrial settings, the production of 5-ethoxycarbonyl-2-furylzinc bromide solution involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form carbon-carbon bonds.
Transmetalation: Transfers the furan ring to other metal centers, such as palladium or nickel, in cross-coupling reactions.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and alkyl halides.
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF) is the most common solvent due to its ability to stabilize the organozinc reagent.
Major Products Formed
The major products formed from reactions involving 5-ethoxycarbonyl-2-furylzinc bromide solution include various substituted furans and complex organic molecules with new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-ethoxycarbonyl-2-furylzinc bromide solution involves the nucleophilic attack of the organozinc reagent on electrophilic centers. The zinc atom facilitates the transfer of the furan ring to the electrophile, forming a new carbon-carbon bond. This process is often catalyzed by transition metals such as palladium or nickel, which enhance the reaction efficiency and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Ethoxycarbonyl-2-furylzinc chloride solution
- 5-Chloropentylzinc bromide solution
- 5-Fluoro-2-methoxyphenylmagnesium bromide solution
Uniqueness
bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate is unique due to its specific reactivity and stability in tetrahydrofuran (THF). Its ability to form carbon-carbon bonds efficiently makes it a valuable reagent in organic synthesis, distinguishing it from other organozinc and organomagnesium reagents.
Propiedades
Fórmula molecular |
C7H7BrO3Zn |
|---|---|
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
bromozinc(1+);ethyl 2H-furan-2-ide-5-carboxylate |
InChI |
InChI=1S/C7H7O3.BrH.Zn/c1-2-9-7(8)6-4-3-5-10-6;;/h3-4H,2H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
AYMOCZIAQOTGJO-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C1=CC=[C-]O1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















